molecular formula C29H36O16 B15158344 [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B15158344
M. Wt: 640.6 g/mol
InChI Key: KFEFLPDKISUVNR-UHFFFAOYSA-N
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Description

The compound “[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate” is a complex organic molecule characterized by multiple hydroxyl groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of ether linkages. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups may participate in hydrogen bonding with biological macromolecules, influencing their structure and function. The aromatic rings may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polyhydroxylated aromatic ethers and glycosides. These compounds share structural features such as multiple hydroxyl groups and aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEFLPDKISUVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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